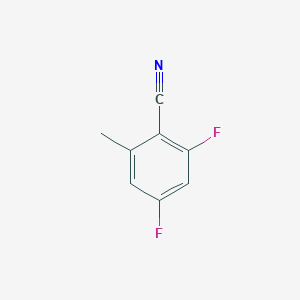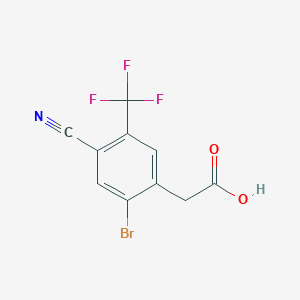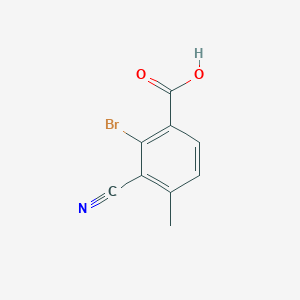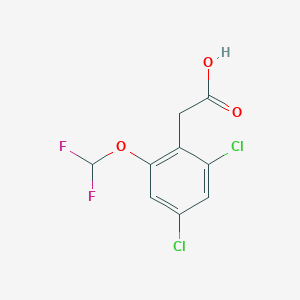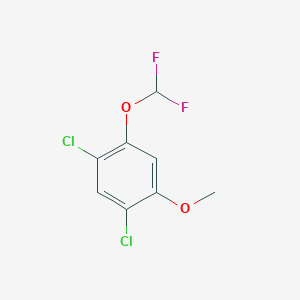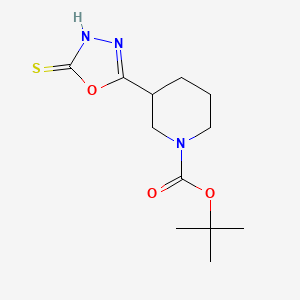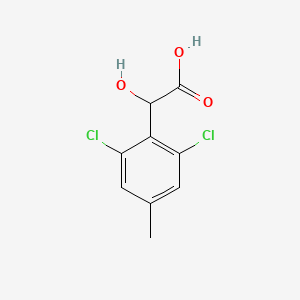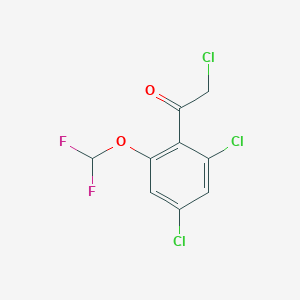
2,3-Difluoro-5-nitrobenzodifluoride
Vue d'ensemble
Description
2,3-Difluoro-5-nitrobenzodifluoride is a chemical compound with the molecular formula C7H2F4NO2. It is a yellow crystalline solid that is used in various fields, including medical, environmental, and industrial research. This compound is known for its potent biological activity and potential therapeutic applications.
Applications De Recherche Scientifique
2,3-Difluoro-5-nitrobenzodifluoride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced to the benzene ring followed by nitration to add the nitro group . The reaction conditions often involve the use of fluorinating agents such as potassium fluoride and nitrating agents like nitric acid under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of 2,3-Difluoro-5-nitrobenzodifluoride may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-5-nitrobenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the fluorine atoms.
Common Reagents and Conditions
Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO), and elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and room temperature.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents under acidic conditions.
Major Products Formed
Substitution: Fluorinated derivatives with different substituents.
Reduction: 2,3-Difluoro-5-aminobenzodifluoride.
Oxidation: Various oxidized fluorinated aromatic compounds.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-5-nitrobenzodifluoride involves its interaction with biological molecules through its electron-withdrawing groups. The nitro and fluorine groups enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity . The molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to modulate various biochemical processes .
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
1-(difluoromethyl)-2,3-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-2-3(12(13)14)1-4(6(5)9)7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOPPGBFGSXUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



